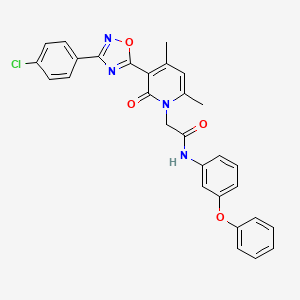

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions. For instance, a method for synthesizing similar acetamide derivatives includes the reaction of chloroacetamide with potassium carbonate and an oxadiazole derivative in acetone, followed by recrystallization to purify the compound (Ding et al., 2006). Another approach involves the conversion of aromatic acids to corresponding esters, hydrazides, and then oxadiazole-thiols, finally reacting these with bromoacetamide derivatives to yield the target compounds (Rehman et al., 2013).

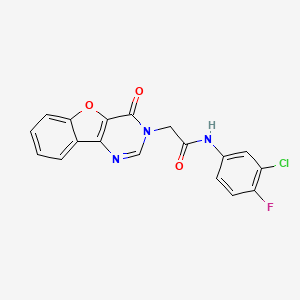

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques. X-ray crystallography provides detailed insights into the crystalline structure, revealing information about molecular conformations and intermolecular interactions (Narayana et al., 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, reflecting their reactive functional groups. For instance, the reaction with hydrazine hydrate can lead to the formation of novel compounds with potential biological activities (Karpina et al., 2019). The presence of oxadiazole and acetamide groups in the molecules provides sites for chemical modifications and interactions.

Aplicaciones Científicas De Investigación

Synthesis and Biological Assessment

A study by Karpina et al. (2019) outlines the synthesis of a diverse set of acetamides, including those bearing a 1,2,4-oxadiazole cycle, which is relevant to the chemical structure . The synthesis process involved several steps, starting from commercially available chloropyridine carboxylic acids. This research provides a framework for creating functionalized derivatives, potentially applicable to the compound of interest (Karpina et al., 2019).

Novel Protein Inhibitors

Latli et al. (2015) discuss a novel five-lipoxygenase activity protein (FLAP) inhibitor with a structure that includes a 1,2,4-oxadiazole ring, similar to the target compound. The inhibitor demonstrated excellent pharmacokinetic properties, suggesting potential application in therapeutic contexts (Latli et al., 2015).

Antimicrobial Evaluation

Nafeesa et al. (2017) conducted a study on a series of N-substituted derivatives of acetamide compounds, including 1,3,4-oxadiazole derivatives, evaluating their antibacterial and anti-enzymatic potential. This research offers insights into the possible antimicrobial applications of similar compounds (Nafeesa et al., 2017).

Anticancer Properties

Vinayak et al. (2014) explored the synthesis of acetamide derivatives of oxadiazoles and their cytotoxicity on various cancer cell lines. This study indicates the potential of similar compounds, including the one , in cancer research (Vinayak et al., 2014).

Enzyme Inhibition Studies

Rehman et al. (2013) investigated a series of 1,3,4-oxadiazole derivatives for their inhibition of acetylcholinesterase and butyrylcholinesterase enzymes. These findings may be relevant for similar compounds in terms of their potential as enzyme inhibitors (Rehman et al., 2013).

Propiedades

IUPAC Name |

2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(3-phenoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23ClN4O4/c1-18-15-19(2)34(29(36)26(18)28-32-27(33-38-28)20-11-13-21(30)14-12-20)17-25(35)31-22-7-6-10-24(16-22)37-23-8-4-3-5-9-23/h3-16H,17H2,1-2H3,(H,31,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPNUYHUOYIYCJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

527.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(3-phenoxyphenyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Hydroxymethyl)-4,6-dimethylcyclohex-3-en-1-yl]methanol](/img/structure/B2482540.png)

![(Z)-N-(4-(((1-(4-chlorobenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)phenyl)furan-2-carboxamide](/img/structure/B2482543.png)

![1-(4-chlorobenzyl)-3-{2-[(4-fluorobenzyl)oxy]phenyl}-1H-pyrazole](/img/structure/B2482549.png)

![(4-Chlorophenyl)(5-{[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]methyl}-2-thienyl)methanone](/img/structure/B2482561.png)

![N-[2-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]ethyl]prop-2-enamide](/img/structure/B2482563.png)